molecular formula C23H17F2N7O3 B2997181 2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1020488-63-4

2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No. B2997181
CAS RN: 1020488-63-4
M. Wt: 477.432
InChI Key: JDXVGPAOWHDTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C23H17F2N7O3 and its molecular weight is 477.432. The purity is usually 95%.
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Scientific Research Applications

Bioequivalence and Pharmacokinetics

Compounds with complex structures, similar to the one inquired about, are often studied for their pharmacokinetic properties and bioequivalence. For instance, studies on bioequivalence involve comparing pharmacokinetic parameters of different formulations of a compound to assess if they can be considered equivalent in their performance (Annunziato & di Renzo, 1993). Additionally, the metabolism, excretion, and pharmacokinetics of novel drug candidates, such as selective inhibitors, are explored in detail to understand their absorption, distribution, metabolism, and excretion (ADME) profiles in humans, which are crucial for drug development (Shilling et al., 2010).

Environmental Exposure

Research on environmental exposure to complex chemical compounds, including pesticides, highlights the importance of understanding how these substances affect human health, especially in vulnerable populations like children. For example, studies have investigated the exposure levels of organophosphorus and pyrethroid pesticides, noting their potential neurotoxic effects and emphasizing the need for public health policies to regulate their use (Babina et al., 2012).

Potential Medical Applications

The investigation into the medical applications of complex compounds includes their potential use in treating various conditions. For example, research into the abuse liability of compounds with specific receptor modulations compares their psychomotor, subjective, and cognitive effects to understand their potential for misuse and therapeutic applications (Carter et al., 2007).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2N7O3/c1-13-10-19(27-20(33)12-35-18-5-3-2-4-17(18)25)32(30-13)23-28-21-16(22(34)29-23)11-26-31(21)15-8-6-14(24)7-9-15/h2-11H,12H2,1H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXVGPAOWHDTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

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